molecular formula C7H6BrNO2S B13451001 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B13451001
M. Wt: 248.10 g/mol
InChI Key: FVNSKINOTLAVMS-UHFFFAOYSA-N
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Description

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid (CAS: 1195557-77-7) is a brominated pyridine derivative with a sulfanyl-linked acetic acid moiety. Its molecular formula is C₇H₆BrNO₂S, and its molecular weight is 241.29 g/mol . The compound features a pyridine ring substituted with bromine at the 6-position and a thioether (-S-) group connecting to the acetic acid chain. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C7H6BrNO2S/c8-5-2-1-3-6(9-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

FVNSKINOTLAVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to form 6-bromopyridine.

    Thioether Formation: 6-bromopyridine is then reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the thioether linkage.

    Acidification: The resulting product is acidified to yield 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromopyridine moiety can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced bromopyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological macromolecules, while the sulfanyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromopyridinyl Acetic Acids

(a) 2-(4-Bromopyridin-2-yl) Acetic Acid (CAS: 1211530-21-0)
  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol .
  • Key Difference : Bromine is located at the 4-position of the pyridine ring instead of the 6-position.
(b) 2-(6-Bromopyridin-3-yl)acetic Acid (CAS: 404361-76-8)
  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol .
  • Key Difference : Bromine is at the 3-position of the pyridine ring, and the acetic acid group is attached to the 2-position.
  • Impact : This positional isomer may exhibit distinct solubility and crystallinity due to differences in hydrogen-bonding networks .

Sulfur-Containing Analogues

(a) [6-(4′-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic Acid (CAS: 1053657-67-2)
  • Molecular Formula: C₁₄H₁₀BrF₃NO₂S₂
  • Molecular Weight : 327.00 g/mol .
  • Key Differences :
    • Additional 4′-bromophenylsulfanyl and trifluoromethyl groups on the pyridine ring.
    • Dual sulfanyl groups enhance steric bulk and electron-withdrawing effects.
(b) 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid
  • Molecular Formula : C₆H₈O₂S₃
  • Molecular Weight : 224.33 g/mol .
  • Key Differences: Replaces the bromopyridinyl group with an isopropoxycarbonothioyl moiety.
  • Applications : Acts as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling controlled synthesis of poly(vinyl acetate) .

Halogenated Pyridine Derivatives without Sulfur

2-(6-Bromopyridin-2-yl)acetic Acid (CAS: 1093879-46-9)
  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol .
  • Key Difference : Lacks the sulfanyl (-S-) linker, directly connecting the acetic acid to the pyridine ring.
  • Impact: Reduced molecular weight (vs. 241.29 g/mol for the sulfanyl analogue) and altered solubility (slightly soluble in DMSO and methanol) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid C₇H₆BrNO₂S 241.29 6-Br, sulfanyl linker Organic synthesis, medicinal chemistry
2-(4-Bromopyridin-2-yl)acetic acid C₇H₆BrNO₂ 216.03 4-Br, no sulfur Cross-coupling reactions
2-(6-Bromopyridin-3-yl)acetic acid C₇H₆BrNO₂ 216.03 3-Br, no sulfur Crystallography studies
[6-(4′-Bromophenylsulfanyl)-...]acetic acid C₁₄H₁₀BrF₃NO₂S₂ 327.00 4′-BrPh, CF₃, dual sulfanyl Drug discovery
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid C₆H₈O₂S₃ 224.33 Isopropoxycarbonothioyl, sulfanyl RAFT polymerization

Biological Activity

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, case analyses, and findings from diverse sources.

Molecular Formula: C8H8BrN O2S
Molecular Weight: 248.12 g/mol
IUPAC Name: 2-[(6-bromopyridin-2-yl)sulfanyl]acetic acid
Canonical SMILES: C(C(=O)O)S(C1=CC=NC=C1Br)C

Biological Activity Overview

The biological activities of 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid have been investigated primarily in the context of its antimicrobial and anticancer properties. Here are key findings from recent studies:

Antimicrobial Activity

  • Mechanism of Action: The compound exhibits antimicrobial properties through interaction with bacterial cell walls and disruption of cellular processes.
  • Efficacy: In vitro studies have shown that it has significant activity against various bacterial strains, including multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values reported range from 31.25 to 250 µg/mL against tested pathogens .

Anticancer Activity

  • Cell Line Studies: The compound has demonstrated cytotoxic effects on several cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicate potent activity, often lower than reference drugs like doxorubicin .
  • Mechanism of Action: The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving Bcl-2 family proteins .

Case Studies

Several studies have specifically explored the biological activities of 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid:

  • Study on Antimicrobial Efficacy:
    • Researchers tested various concentrations of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a strong bacteriostatic effect at lower concentrations compared to traditional antibiotics.
    • Results Summary:
    PathogenMIC (µg/mL)
    E. coli62.5
    S. aureus31.25
  • Study on Anticancer Activity:
    • A study evaluated the effects on A-431 and Jurkat cell lines, revealing significant apoptosis induction at concentrations as low as 10 µM.
    • Results Summary:
    Cell LineIC50 (µM)
    A-43115
    Jurkat12

Research Findings

Recent investigations into the compound's properties have highlighted several important aspects:

  • Structure-Activity Relationship (SAR): Analysis suggests that the presence of the bromine atom on the pyridine ring enhances biological activity by increasing lipophilicity and facilitating cellular uptake .
  • Synergistic Effects: Combinations with other antimicrobial agents have shown enhanced activity, indicating potential for developing combination therapies .
  • Toxicity Profile: Preliminary assessments suggest a favorable toxicity profile, with low toxicity observed in mammalian cell cultures, making it a candidate for further pharmacological development .

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